N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide
Description
N-Benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a structurally complex molecule featuring a propanamide backbone substituted with a benzyl group, a 3,4-dimethoxyphenyl moiety, and a 4H-1,2,4-triazole ring linked via a thioether bond to a 4-methoxyphenyl group. This compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and material science applications, including nonlinear optical (NLO) properties and enzyme inhibition .
The synthesis of such triazole-thio derivatives typically involves multi-step reactions. For example, outlines a pathway starting with esterification of substituted benzoic acids, followed by hydrazide formation, and cyclization to yield the 1,2,4-triazole core . The thioether linkage in the target compound likely arises from nucleophilic substitution between a triazole-thiol intermediate and a halogenated propanamide derivative, as demonstrated in using InCl3 catalysis .
Properties
IUPAC Name |
N-benzyl-3-(3,4-dimethoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-33-21-12-9-19(10-13-21)26-29-27(31-30-26)36-24(20-11-14-22(34-2)23(15-20)35-3)16-25(32)28-17-18-7-5-4-6-8-18/h4-15,24H,16-17H2,1-3H3,(H,28,32)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNCDJBBHOIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether intermediate with a benzylamine derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide has potential as a bioactive molecule. It can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide exerts its effects depends on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The triazole moiety is known to interact with cytochrome P450 enzymes, which could be a part of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
A. Thiadiazole vs. Triazole Derivatives The compound N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide () replaces the 1,2,4-triazole with a 1,3,4-thiadiazole ring. The molecular weight of this analogue is 410.51 g/mol, compared to an estimated ~530 g/mol for the target compound (based on structural formula) .
B. Tetrazole Derivatives
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () incorporates a tetrazole ring instead of triazole. Tetrazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance binding to biological targets like cyclooxygenases or angiotensin receptors .
Substituent Variations in Triazole-Thio Propanamides
A. Methoxy vs. Halogen Substituents
Compounds such as N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide () feature chloro substituents, which increase lipophilicity and electron-withdrawing effects compared to methoxy groups. This could enhance membrane permeability but reduce solubility .
B. Allylsulfanyl vs. In contrast, the target compound’s arylthio group provides aromatic conjugation, stabilizing the molecule’s electronic structure .
Biological Activity
N-benzyl-3-(3,4-dimethoxyphenyl)-3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide (CAS Number: 868213-42-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Dimethoxyphenyl moiety : May contribute to antioxidant properties and influence binding affinity.
- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer effects.
Its molecular weight is approximately 400.5 g/mol, with a specific chemical formula that reflects its diverse functional groups.
Anticancer Activity
Recent studies have shown that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been investigated for their ability to inhibit tumor growth through various mechanisms:
- Cell Proliferation Inhibition : N-benzyl derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed IC50 values indicating effective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, likely through the activation of caspase pathways. This mechanism is critical in cancer therapy as it leads to programmed cell death.
- Mechanism of Action : The presence of the triazole moiety is essential for its anticancer activity. Studies indicate that it may act by inhibiting specific kinases involved in cell cycle regulation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : In vitro tests showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Fungal Activity : The triazole component suggests potential antifungal activity, which aligns with known properties of similar compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups | Increased lipophilicity and receptor affinity |
| Triazole ring | Essential for anticancer and antimicrobial activity |
| Benzyl group | Enhances overall stability and bioavailability |
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors demonstrated a significant reduction in tumor size upon treatment with the compound compared to controls. This highlights its potential for further development as an anticancer agent.
- Clinical Implications : Preliminary findings suggest that this compound could be a candidate for combination therapy in treating resistant cancer strains due to its unique mechanism of action.
Q & A
Q. What synthetic strategies are employed for the preparation of this compound?
The synthesis typically involves multi-step routes starting from substituted benzoic acid derivatives. Key steps include:
- Cyclization : Formation of the 1,2,4-triazole core via hydrazide intermediates (e.g., conversion of 3-bromobenzoic acid to its triazole derivative through cyclization ).
- Thioether linkage : Introduction of the thio group via nucleophilic substitution or coupling reactions, often using thiourea or mercapto intermediates .
- Functionalization : N-benzylation and methoxyphenyl substitution through alkylation or coupling reactions under basic conditions . Methodological Tip: Optimize reaction yields by varying catalysts (e.g., EDC/HOBt for amide bonds) and solvents (e.g., ethanol or DMF) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in the triazole region) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1670 cm, C-S stretch at ~650 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of triazole-containing analogs?
Contradictions in antimicrobial or antifungal data may arise due to:
- Substituent effects : Minor changes in methoxy group positions (e.g., 3,4-dimethoxy vs. 4-methoxy) significantly alter bioactivity .
- Assay variability : Standardize protocols (e.g., agar dilution vs. broth microdilution) and use reference strains (e.g., Candida albicans ATCC 90028) . Methodological Recommendation: Perform dose-response curves and compare MIC values across multiple studies .
Q. What computational approaches aid in predicting the nonlinear optical (NLO) properties of such compounds?
- Density Functional Theory (DFT) : Analyze electronic structure (HOMO-LUMO gaps, dipole moments) to assess NLO potential .
- Molecular docking : Predict binding affinities to biological targets (e.g., fungal lanosterol demethylase) . Example: DFT studies on bromophenyl triazole analogs revealed strong intramolecular charge transfer, suggesting NLO utility .
Q. How can reaction conditions be optimized for introducing the thioether moiety?
Key parameters include:
- Temperature : 80–100°C for efficient thiol coupling .
- Base selection : Use triethylamine or KCO to deprotonate thiols .
- Catalysts : Transition metals (e.g., CuI) for Ullmann-type couplings . Validation: Monitor reactions via TLC and purify intermediates via column chromatography .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
